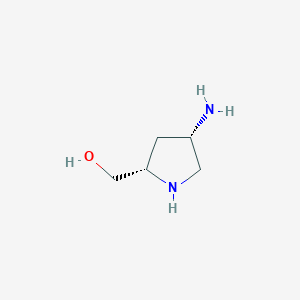
((2S,4S)-4-aminopyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4S)-4-aminopyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a hydroxymethyl group. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol typically involves the chiral resolution of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S,4S)-4-aminopyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chiral separation techniques. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are employed to achieve high yields and purity .
化学反応の分析
Types of Reactions: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
作用機序
The mechanism of action of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
類似化合物との比較
(2S,4S)-4-aminopyrrolidin-2-one: A precursor in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.
(2S,4S)-4-hydroxypyrrolidin-2-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.
(2S,4S)-4-methylpyrrolidin-2-yl)methanol: A derivative with a methyl group substitution.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
特性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |
InChIキー |
GATJYQXOTIFFMS-WHFBIAKZSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1CO)N |
正規SMILES |
C1C(CNC1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
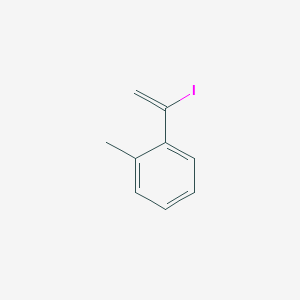
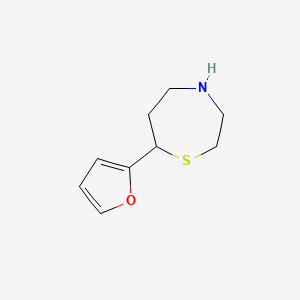
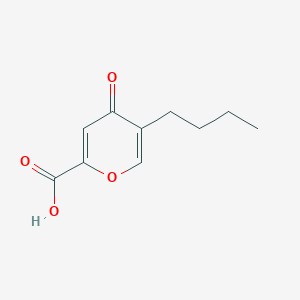
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
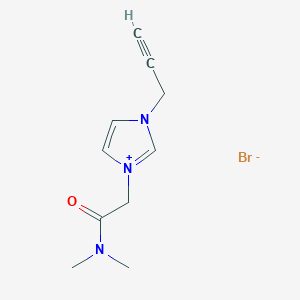
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

